1-(2,6-Dimethoxypyridin-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

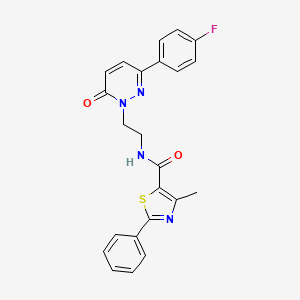

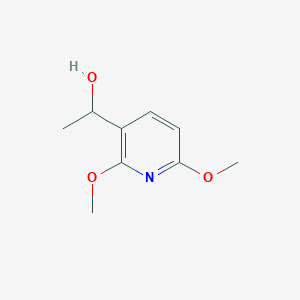

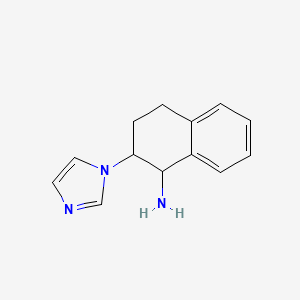

“1-(2,6-Dimethoxypyridin-3-yl)ethanol” is a chemical compound with the CAS Number: 1207739-92-1. It has a molecular weight of 183.21 and its IUPAC name is 1-(2,6-dimethoxypyridin-3-yl)ethan-1-ol .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 183.21 .Scientific Research Applications

Kinetic Studies and Oxidation Mechanisms

A study on the kinetics of oxidation of lignin model compounds by chlorine dioxide explored how these compounds, similar to 1-(2,6-Dimethoxypyridin-3-yl)ethanol, undergo oxidation. The research aimed to understand the chlorination and oxidation reactions in such compounds, indicating their potential application in environmental pollution control related to elemental chlorine-free (ECF) bleaching processes in the pulp industry (Nie et al., 2014).

Protective Groups in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, with properties similar to this compound, was shown to serve effectively as a protecting group for carboxylic acids. This study highlights its application in creating polymers with complex architectures, suggesting the potential utility of this compound in polymer synthesis and modification (Elladiou & Patrickios, 2012).

Catalysts in Polymerization

Research on primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene showed that these compounds act as effective single-component catalysts/initiators for the ring-opening polymerization of lactide, indicating the potential role of this compound in similar catalytic processes (Csihony et al., 2005).

Water Oxidation Catalysis

A study on Ru complexes for water oxidation demonstrated the effectiveness of certain complexes in catalyzing the oxidation of water, suggesting a potential application area for this compound in developing efficient catalysts for renewable energy technologies (Zong & Thummel, 2005).

Enantioselective Synthesis

The chemoenzymatic synthesis of optically active derivatives, like (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists, from related compounds showcases the application of this compound in pharmaceutical syntheses, contributing to the development of therapeutics (Perrone et al., 2006).

Surface Chemistry and Self-Assembly

Research on the self-assembly of pyridine-terminated thiol monolayers on Au(111) surfaces provides insights into the molecular-level interactions and assembly of such compounds, suggesting potential applications of this compound in nanotechnology and surface engineering (Silien et al., 2009).

properties

IUPAC Name |

1-(2,6-dimethoxypyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUBJWFVFSZDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C(C=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

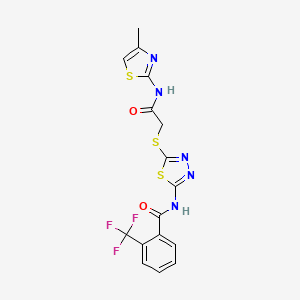

![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)

![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)

![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)

![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)